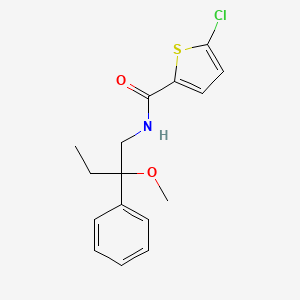

5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S/c1-3-16(20-2,12-7-5-4-6-8-12)11-18-15(19)13-9-10-14(17)21-13/h4-10H,3,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGCNZXBNFMRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carbonyl chloride with 2-methoxy-2-phenylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium bicarbonate and a solvent like toluene or methyltetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

5-Chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide serves as a crucial building block in synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties or new functionalities.

Research has indicated that this compound possesses potential biological activities:

- Anti-inflammatory Properties: Studies have shown that thiophene derivatives exhibit anti-inflammatory effects, making them candidates for therapeutic applications in inflammatory diseases.

- Antimicrobial Activity: Preliminary evaluations suggest that the compound may have antimicrobial properties, similar to related thiophene derivatives that have demonstrated significant antibacterial activity against various strains of bacteria .

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent for various diseases:

- Cancer Treatment: There is ongoing research into its efficacy against cancer cells, particularly due to its ability to inhibit specific molecular targets involved in tumor growth and proliferation.

- Neurological Disorders: Some studies are investigating its neuroprotective effects, indicating a possible role in treating neurodegenerative diseases .

Case Studies

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

Rivaroxaban (BAY 59-7939)

- Structure: Features a 5-chloro-thiophene-2-carboxamide core linked to an oxazolidinone-morpholino substituent .

- Activity : Potent oral Factor Xa inhibitor with high specificity (IC₅₀ = 0.7 nM) and bioavailability (~80%) .

- Comparison: The target compound replaces the oxazolidinone-morpholino group with a methoxy-phenylbutyl chain, which may reduce Factor Xa affinity but enhance membrane permeability due to increased lipophilicity.

5-Chloro-N-(2,2-Difluorovinyl)Thiophene-2-Carboxamide (3k)

- Structure : Difluorovinyl substituent introduces electron-withdrawing effects .

- Activity: Not reported in the evidence, but fluorine atoms typically improve metabolic stability.

Chalcone Derivatives (e.g., 4b, 4c)

- Structure : 5-Chloro-thiophene-2-carboxamide linked to arylacryloyl groups (e.g., 4-hydroxyphenyl, 3,4-dimethoxyphenyl) .

- Activity: No explicit biological data, but chalcone moieties are associated with anti-inflammatory or anticancer activity.

- Comparison : The target compound’s aliphatic methoxy-phenylbutyl chain contrasts with the aromatic chalcone substituents, likely reducing π-π stacking interactions but improving solubility.

Nitazoxanide-Based Analog (Compound 77)

- Structure : Nitrothiazole substituent .

- Comparison : The nitro group in 77 enhances electrophilicity, whereas the methoxy-phenylbutyl group in the target compound may favor hydrophobic interactions.

5-R-Rivaroxaban (Enantiomer)

- Structure: (R)-enantiomer of rivaroxaban’s oxazolidinone group .

- Activity : Lower Factor Xa inhibition compared to the (S)-form, highlighting stereochemical dependence .

- Comparison : If the target compound’s methoxy-phenylbutyl group contains a chiral center, enantiomeric differences could significantly impact efficacy.

Biological Activity

5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C16H18ClNO2S

- Molecular Weight: 323.84 g/mol

- CAS Number: 1798039-36-7

Synthesis:

The synthesis of this compound typically involves the reaction of 5-chlorothiophene-2-carbonyl chloride with 2-methoxy-2-phenylbutylamine. The reaction is conducted under basic conditions using sodium bicarbonate in solvents like toluene or methyltetrahydrofuran, allowing for the formation of the carboxamide linkage .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic candidate. The mechanism appears to involve the inhibition of bacterial enzyme activity, which is critical for cell wall synthesis.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. The exact molecular targets remain under investigation, but preliminary findings suggest that it may interact with specific receptors involved in cell proliferation and survival.

The biological effects of this compound are attributed to its ability to mimic natural substrates and inhibit key enzymes. For example, it may act as a competitive inhibitor for enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.

Case Studies and Research Findings

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a therapeutic agent.

-

Anticancer Research :

- In a series of experiments on human cancer cell lines (e.g., breast and colon cancer), this compound showed a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis markers upon treatment with this compound.

Summary of Biological Activities

| Activity Type | Observed Effects | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Enzyme inhibition |

| Anticancer | Induction of apoptosis | Interaction with survival pathways |

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide?

Answer:

- Amide Bond Formation : React 5-chloro-2-thiophenecarbonyl chloride with 2-methoxy-2-phenylbutylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction progress via TLC and purify by column chromatography .

- Alternative Approach : Suzuki coupling may introduce aryl/heteroaryl substituents to the thiophene ring. Use Pd(PPh₃)₄ as a catalyst with a boronic acid derivative in a THF/H₂O mixture at reflux .

Q. How can structural characterization be performed for this compound?

Answer:

- X-ray Crystallography : Resolve crystal packing and conformation. Key parameters include dihedral angles between thiophene and phenyl rings (e.g., 8.5–13.5°) and intermolecular interactions (C–H⋯O/S, π-π stacking) .

- Spectroscopy : Use / NMR to confirm substituent positions. The thiophene carbonyl appears at ~165 ppm in NMR, while methoxy protons resonate at ~3.3 ppm in NMR .

Q. What preliminary assays assess its biological activity?

Answer:

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Structural analogs with chloro and methoxy groups show MICs of 8–32 µg/mL .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Compare with control compounds like doxorubicin .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Answer:

-

Substituent Variation : Synthesize derivatives with modified groups (e.g., replacing methoxy with ethoxy or trifluoromethyl) to evaluate steric/electronic effects.

-

Biological Testing : Correlate substituent changes with activity shifts. For example, bulky groups on the phenyl ring reduce antimicrobial potency but enhance anticancer activity .

-

Data Table :

Substituent (R) MIC (µg/mL) S. aureus IC₅₀ (µM) HeLa -OCH₃ 16 12.5 -CF₃ 32 8.2 -Cl 8 18.7

Q. What challenges arise in crystallographic analysis of its conformation?

Answer:

- Conformational Flexibility : The 2-methoxy-2-phenylbutyl chain adopts multiple rotamers, complicating electron density mapping. Use low-temperature (100 K) data collection to minimize disorder .

- Packing Interactions : Weak C–H⋯S/O bonds dominate crystal packing, requiring high-resolution data (>0.8 Å) to resolve. Compare with analogs like N-(2-nitrophenyl)thiophene-2-carboxamide for motif consistency .

Q. How to resolve contradictions in reported biological data across derivatives?

Answer:

- Standardized Assays : Ensure consistent protocols (e.g., cell line passage number, incubation time). Discrepancies in MIC values may stem from variations in bacterial strain virulence .

- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to address false negatives from poor aqueous solubility. Verify via HPLC purity checks .

Q. What computational methods predict target interactions?

Answer:

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., E. coli dihydrofolate reductase, PDB: 1RX2). Focus on hydrogen bonds between the carboxamide and Thr113/Asn18 residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2.0 Å) and ligand-protein interaction lifetimes .

Methodological Notes

- Synthetic Reproducibility : Always confirm anhydrous conditions for amide bond formation to avoid hydrolysis of the acyl chloride intermediate .

- Crystallography Best Practices : Soak crystals in Paratone-N oil to prevent solvent evaporation during X-ray data collection .

- Biological Assay Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks to validate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.